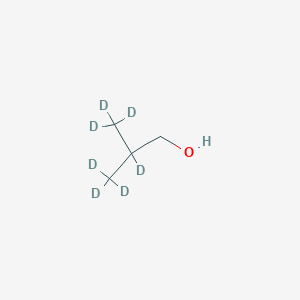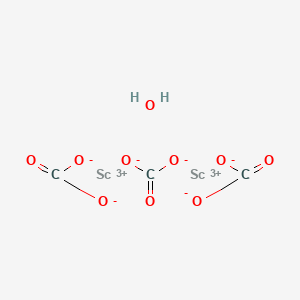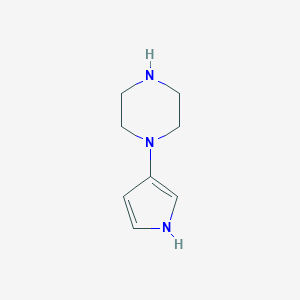
七叶皂苷 B
描述
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a natural triterpenoid saponin compound primarily found in the seeds of Aesculus chinensis, a species of the Hippocastanaceae family . This compound is known for its diverse pharmacological activities, including anti-inflammatory, antitumor, antiviral, antioxidative, and antigenotoxic properties .
科学研究应用
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
Aesculuside B, a triterpene saponin derived from the horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells and inflammatory pathways. Its main role is to modulate inflammation and vascular function .
Mode of Action
Aesculuside B interacts with cell membranes, leading to changes in membrane permeability. This interaction results in the modulation of eicosanoids and inhibition of the nuclear factor-kappa B (NF-κB) pathway . By inhibiting NF-κB, Aesculuside B reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby diminishing the inflammatory response .
Biochemical Pathways
The primary biochemical pathways affected by Aesculuside B include the NF-κB signaling pathway and the eicosanoid synthesis pathway. Inhibition of NF-κB leads to reduced transcription of genes involved in inflammation, while modulation of eicosanoids affects the production of prostaglandins and leukotrienes, which are key mediators of inflammation .
Pharmacokinetics
Aesculuside B exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. It is absorbed in the gastrointestinal tract, distributed primarily to vascular tissues, metabolized in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, Aesculuside B’s action results in decreased endothelial permeability, reduced leukocyte adhesion, and lower levels of pro-inflammatory cytokines. Cellular effects include stabilization of the endothelial barrier and prevention of edema .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Aesculuside B. For instance, acidic environments may enhance its stability, while high temperatures could degrade the compound. Additionally, interactions with other medications or dietary components may alter its pharmacokinetics and overall effectiveness .
Aesculuside B’s multifaceted mechanism of action highlights its potential as a therapeutic agent for inflammatory and vascular conditions
: Anti-inflammatory and Anti-cancer Properties of β-Escin : Molecular Mechanism for Cellular Response to β-Escin
生化分析
Biochemical Properties
Aesculuside B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Aesculuside B has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, which may contribute to its antitumor effects . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
Aesculuside B exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Aesculuside B can inhibit the proliferation of cancer cells by affecting the cell cycle and inducing apoptosis . It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, Aesculuside B can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of Aesculuside B involves several key processes. At the molecular level, Aesculuside B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Aesculuside B binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to its anti-inflammatory and antitumor effects . Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Changes in gene expression are also a critical aspect of its molecular mechanism, as Aesculuside B can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aesculuside B can change over time. Studies have shown that Aesculuside B is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Aesculuside B demonstrating sustained anti-inflammatory and antitumor effects over time . The stability and degradation of Aesculuside B can influence its efficacy and potency in long-term experiments.
Dosage Effects in Animal Models
The effects of Aesculuside B vary with different dosages in animal models. At lower doses, Aesculuside B has been shown to exhibit anti-inflammatory and antitumor effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic effects. It is essential to determine the optimal dosage to maximize the benefits of Aesculuside B while minimizing potential adverse effects.
Metabolic Pathways
Aesculuside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For instance, Aesculuside B can inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation and potential anti-obesity effects . Additionally, it may interact with cofactors such as NADH and NADPH, influencing redox reactions and cellular energy balance.
Transport and Distribution
The transport and distribution of Aesculuside B within cells and tissues involve several mechanisms. Aesculuside B can be transported across cell membranes through passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of Aesculuside B within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components . Understanding the transport and distribution of Aesculuside B is crucial for optimizing its therapeutic potential.
Subcellular Localization
Aesculuside B exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization of Aesculuside B is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, Aesculuside B may contain nuclear localization signals that facilitate its transport into the nucleus, where it can modulate gene expression . Understanding the subcellular localization of Aesculuside B is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid can be synthesized through the extraction of natural sources, particularly from the seeds of Aesculus chinensis. The extraction process typically involves the use of solvents such as methanol and water. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol .
Industrial Production Methods: Industrial production of (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid involves large-scale extraction from the seeds of Aesculus chinensis. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using techniques such as high-speed counter-current chromatography (HSCCC) to achieve high purity levels .
化学反应分析
Types of Reactions: (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products Formed: The major products formed from the hydrolysis of (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid include its aglycone form and various sugar moieties .
相似化合物的比较
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is part of a group of triterpenoid saponins isolated from Aesculus chinensis. Similar compounds include Aesculusosides A, C, D, E, and F . These compounds share a similar pentacyclic triterpenoid framework but differ in their glycosidic chains and specific functional groups. (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacological properties .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O22/c1-43(2)13-20-19-7-8-24-44(3)11-10-26(45(4,17-51)23(44)9-12-46(24,5)47(19,6)14-25(53)48(20,18-52)38(62)37(43)61)67-42-35(69-41-32(59)30(57)28(55)22(16-50)66-41)33(60)34(36(70-42)39(63)64)68-40-31(58)29(56)27(54)21(15-49)65-40/h7,20-38,40-42,49-62H,8-18H2,1-6H3,(H,63,64)/t20-,21+,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,40-,41-,42+,44-,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYGNCHWUKMUKE-YYXJHCSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317214 | |
| Record name | Desacylescin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26339-92-4 | |
| Record name | Desacylescin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26339-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacylescin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








